molecular formula C9H14N4OS B2989391 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 2326068-48-6

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2989391
CAS No.: 2326068-48-6
M. Wt: 226.3
InChI Key: KTPFOWRNPCYLSS-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-methyl-1,3,4-thiadiazole as the core structure.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and choice of solvents to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the thiadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including sulfoxides and sulfones.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.

  • Substitution Products: A range of substituted thiadiazoles with different functional groups.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent[_{{{CITATION{{{_3{Synthesis and QSAR studies on 1-(5-substituted-1,3,4-thiadiazol-2-yl .... Its derivatives are being explored for their therapeutic properties.

  • Agriculture: Thiadiazole derivatives are used in the development of new pesticides and herbicides due to their biological activity.

  • Materials Science: The compound's unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure but differ in their substituents and functional groups.

  • Piperidine Derivatives: Piperidine is a common structural motif in many bioactive compounds.

Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide stands out due to its specific combination of the thiadiazole ring and the piperidine moiety, which contributes to its unique biological and chemical properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c1-6-11-12-9(15-6)13-4-2-7(3-5-13)8(10)14/h7H,2-5H2,1H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPFOWRNPCYLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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